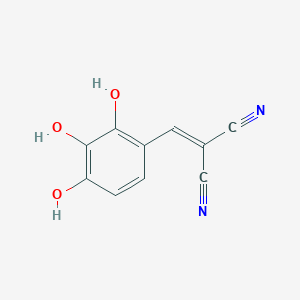![molecular formula C26H18N2O2 B13149763 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione CAS No. 88653-18-3](/img/structure/B13149763.png)
1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione is an organic compound that features a biphenyl group and an anthracene-9,10-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione typically involves the coupling of a biphenyl derivative with an anthracene-9,10-dione derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of biphenyl reacts with a halogenated anthracene-9,10-dione under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione moiety to anthracene.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may participate in redox reactions, electron transfer processes, and binding interactions with nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative with similar structural features.
Anthracene-9,10-dione: The parent compound of the anthracene-9,10-dione moiety.
Polychlorinated Biphenyls (PCBs): Compounds with biphenyl structures but different functional groups and applications.
Uniqueness
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene-9,10-dione moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and molecular research.
Propriétés
Numéro CAS |
88653-18-3 |
|---|---|
Formule moléculaire |
C26H18N2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1-amino-4-(4-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2 |
Clé InChI |
HIGZGUFHIDJASU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)











![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
